molecular formula C7H7NO3 B1361083 5-Methyl-2-nitrophenol CAS No. 700-38-9

5-Methyl-2-nitrophenol

Cat. No. B1361083
CAS RN: 700-38-9
M. Wt: 153.14 g/mol
InChI Key: NQXUSSVLFOBRSE-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrophenol, also known as 3-Hydroxy-4-nitrotoluene or 6-Nitro-m-cresol, is an organic compound with the molecular formula CH3C6H3(NO2)OH . It is a chlorination by-product of butamifos . It has been used in the synthesis of 3-methoxy-4-nitrotoluene and antifungal benzoxazine-3-4(H)-one derivatives .


Synthesis Analysis

5-Methyl-2-nitrophenol can be synthesized from ortho-aminotoluene through a series of reactions including becoming salt, nitrification, diazonium change, and hydrolytic process . It has also been used in the synthesis of 3-methoxy-4-nitrotoluene .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitrophenol consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight is 153.14 .


Chemical Reactions Analysis

In terms of chemical reactions, photolysis frequencies measured for the methyl-2-nitrophenols suggest that photolysis rather than the reaction with OH radicals will be the dominant gas phase atmospheric loss process for methyl-2-nitrophenols .


Physical And Chemical Properties Analysis

5-Methyl-2-nitrophenol is a solid at room temperature . It has a melting point of 53-56 °C .

Scientific Research Applications

Atmospheric Concentrations and Emissions

5-Methyl-2-nitrophenol has been studied for its role in atmospheric chemistry. Morville et al. (2006) investigated its atmospheric concentrations in urban, suburban, and rural areas, indicating its presence across different environments and its potential source from traffic emissions (Morville, Scheyer, Mirabel, & Millet, 2006).

Photolysis and Atmospheric Impact

Research by Sangwan and Zhu (2018) explored the photolysis of methyl-2-nitrophenols, including 5-Methyl-2-nitrophenol, in the polluted atmosphere. They examined its absorption cross-sections and the formation of OH radicals and other by-products, which are crucial for understanding its environmental impact (Sangwan & Zhu, 2018).

Anaerobic Degradation in Wastewater Treatment

A study by Sreekanth et al. (2009) focused on the anaerobic degradation of phenolic compounds, including 5-Methyl-2-nitrophenol, in wastewater treatment processes. This research contributes to understanding how these compounds are broken down in anaerobic conditions, which is important for environmental management and pollution control (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

Electrochemical Sensing for Environmental Safety

Adeosun, Asiri, and Marwani (2020) developed an electrochemical sensor for detecting 2-nitrophenol, a related compound, highlighting the potential for electrochemical methods to detect and monitor the presence of such pollutants in the environment (Adeosun, Asiri, & Marwani, 2020).

Role in Tropospheric Chemistry

Chen, Wenger, and Venables (2011) investigated nitrophenols, including methyl-substituted variants like 5-Methyl-2-nitrophenol, for their absorption characteristics and influence on tropospheric oxidation capacity. Their research contributes to understanding how these compounds affect atmospheric chemistry (Chen, Wenger, & Venables, 2011).

Electrochemical Reduction and Complex Formation

Research by Nematollahi and Gomar (2012) on the electrochemical reduction of 5-Methyl-2-nitrophenol highlights its potential for forming electrochemically synthesized complexes, which could have implications in various scientific applications (Nematollahi & Gomar, 2012).

Toxicological Studies

Kamoshita et al. (2010) evaluated the mutagenic activities of 5-Methyl-2-nitrophenol and its derivatives, providing insights into its toxicological profile and potential impact on human health and the environment (Kamoshita, Kosaka, Endo, Asami, & Aizawa, 2010).

Safety And Hazards

5-Methyl-2-nitrophenol is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, may cause respiratory irritation, and harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXUSSVLFOBRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220261
Record name 6-Nitro-m-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitrophenol

CAS RN

700-38-9
Record name 5-Methyl-2-nitrophenol
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Record name 6-Nitro-m-cresol
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Record name 6-Nitro-m-cresol
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Record name 6-Nitro-m-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
M Sangwan, L Zhu - The Journal of Physical Chemistry A, 2018 - ACS Publications
… To determine the extent of light absorptions by 4-methyl-2-nitrophenol and 5-methyl-2-nitrophenol, we obtained their absorption cross sections in the 295–400 nm region by using cavity …
Number of citations: 21 pubs.acs.org
I Bejan, M Duncianu, R Olariu, I Barnes… - The Journal of …, 2015 - ACS Publications
… were monitored at the following infrared absorption frequencies (in cm –1 ): 3-methyl-2-nitrophenol 786.9 and 1608.7; 4-methyl-2-nitrophenol 827.0 and 1556.2; 5-methyl-2-nitrophenol …
Number of citations: 11 pubs.acs.org
R Atkinson, SM Aschmann, J Arey - Environmental science & …, 1992 - ACS Publications
… reaction,5-methyl-2-nitrophenol appeared to coelute with other product(s) in the GC-FID analysis, and GC/MS analysis indicated that the formation yield of 5-methyl-2-nitrophenol was …
Number of citations: 181 pubs.acs.org
I Bejan, I Barnes, R Olariu, S Zhou, P Wiesen… - Physical Chemistry …, 2007 - pubs.rsc.org
… In the case of 5-methyl-2-nitrophenol, the contribution was between 29–33%. The lower … explained by the higher reactivity of 5-methyl-2-nitrophenol toward OH radicals compared to the …
Number of citations: 56 pubs.rsc.org
SM Jansze, V Saggiomo, ATM Marcelis, M Lutz… - Tetrahedron …, 2015 - Elsevier
… In an attempt to synthesize 2,2′-dihydroxy-4,4′-dimethyl-azobenzene (3) via the mild reduction of 5-methyl-2-nitrophenol (1), we unexpectedly obtained 2-amino-4,4α-dihydro-4α,7-…
Number of citations: 4 www.sciencedirect.com
S Baweja, E Antonelli, S Hussain, A Fernández-Ramos… - Molecules, 2023 - mdpi.com
… this study can be used to compare the impact of the electronic environment on the methyl internal rotation barrier with other isomers of methylnitrophenol, such as 5-methyl-2-nitrophenol…
Number of citations: 1 www.mdpi.com
A Yoshitake, F Shono, T Kamada… - Journal of Labelled …, 1977 - Wiley Online Library
N‐sec‐Butyl O‐ethyl O‐(5‐methyl–2‐nitrophenyl) phosphoramidothioate (Cremart) (I), an organophosphorus herbicide, was labelled with carbon‐14 at the aryl methyl group for …
RI Olariu, B Klotz, I Barnes, KH Becker… - Atmospheric Environment, 2002 - Elsevier
… methyl-2-nitrophenol in the same yield as 5-methyl-2-nitrophenol. We were unable to detect … in a yield equivalent to that of 5-methyl-2-nitrophenol. Other nitrocresol isomers formed may …
Number of citations: 189 www.sciencedirect.com
BR Folsom, R Stierli… - … science & technology, 1994 - ACS Publications
Nitroaromatics are ubiquitous contaminants which enter the environment as wastes, pesticides, explosives, and dyes (1-4) or are formed through photochemical processes (5) or …
Number of citations: 15 pubs.acs.org
C Coeur‐Tourneur, F Henry… - … Journal of Chemical …, 2006 - Wiley Online Library
… yield 4.4 ± 1.5% for 5-methyl-2-nitrophenol. Olariu et al. 5 have … -2-nitrophenol and 5-methyl-2-nitrophenol and the absence … -2-nitrophenol, and 5-methyl-2-nitrophenol), it was supposed …
Number of citations: 49 onlinelibrary.wiley.com

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